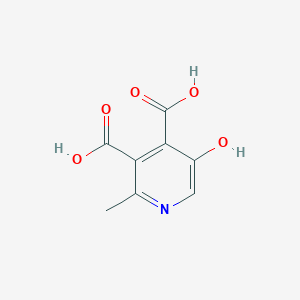

5-Hydroxy-2-methylpyridine-3,4-dicarboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

89942-78-9 |

|---|---|

Molecular Formula |

C8H7NO5 |

Molecular Weight |

197.14 g/mol |

IUPAC Name |

5-hydroxy-2-methylpyridine-3,4-dicarboxylic acid |

InChI |

InChI=1S/C8H7NO5/c1-3-5(7(11)12)6(8(13)14)4(10)2-9-3/h2,10H,1H3,(H,11,12)(H,13,14) |

InChI Key |

DOQJPOZAYXTGKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=C1C(=O)O)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Hydroxypyridine Precursors

One method involves catalytic hydrogen reduction of cyano-substituted hydroxypyridine derivatives. For example, 3-cyano-6-hydroxypyridine can be hydrogenated in the presence of an acid catalyst and a metal catalyst (e.g., palladium or platinum) under controlled temperature conditions. After completion, the catalyst is removed by filtration, and the product is extracted using organic solvents such as chloroform or n-butanol. The crude product is then purified by column chromatography or recrystallization to yield 2-hydroxy-5-methylpyridine derivatives, which can be further functionalized to the target dicarboxylic acid.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd/C or Pt/C |

| Temperature | 50–80 °C |

| Solvent | Water or aqueous acidic medium |

| Extraction solvents | Chloroform, n-butanol |

| Purification | Column chromatography, recrystallization |

Silane Reduction of Diester Intermediates

A prominent synthetic route uses silane reagents to reduce 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester intermediates. This method involves:

- Formation of bicyclic adducts via Diels-Alder reactions between oxazole dienes and dienophiles derived from maleic or fumaric acid derivatives.

- Treatment of the crude adducts with hydrochloric acid to facilitate aromatization.

- Reduction of the diester groups using silane reagents (e.g., diethoxymethylsilane) in the presence of catalysts such as tetrabutylammonium fluoride.

This approach yields the target compound with moderate to good yields (38–54%) and purity (~76%) after workup.

Reaction scheme summary:

| Step | Description |

|---|---|

| Diels-Alder reaction | Oxazole diene + dienophile → bicyclic adduct |

| Aromatization | Acid treatment (HCl) to form aromatic ring |

| Silane reduction | Reduction of diester groups to acid groups |

| Purification | Extraction, crystallization |

Oxidation of Quinolines

Another method involves the oxidation of 8-substituted quinolines using hydrogen peroxide in alkaline aqueous media. The process includes:

- Stirring a mixture of 3-methyl-8-hydroxyquinoline hydrochloride with aqueous potassium hydroxide.

- Gradual addition of hydrogen peroxide at controlled temperatures (75–95 °C).

- Acidification of the reaction mixture to precipitate the dicarboxylic acid product.

- Filtration and drying to obtain the final compound with high purity (up to 97.6%).

This method is scalable and can be conducted continuously by controlled addition of reagents.

| Parameter | Conditions |

|---|---|

| Oxidant | Hydrogen peroxide (30% w/w) |

| Base | Potassium hydroxide aqueous solution |

| Temperature | 75–95 °C |

| Reaction time | 2–3 hours |

| Product isolation | Acidification, filtration, drying |

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Catalytic hydrogenation | 3-cyano-6-hydroxypyridine, Pd catalyst, acid | Not specified | High (after purification) | Straightforward, well-established | Requires metal catalyst, multiple purification steps |

| Silane reduction of diesters | Diethyl ester intermediates, silane reagents, acid | 38–54 | ~76 | Selective reduction, moderate yield | Expensive reagents, moderate purity |

| Oxidation of quinolines | 8-hydroxyquinoline derivatives, H2O2, KOH | Up to 97.6 | High (96–98) | High purity, scalable, continuous process | Requires careful temperature control |

- The silane reduction method, while effective, generates significant inorganic salt waste due to excess hydride reagents needed for reducing carboxylic groups, limiting its commercial viability.

- The oxidation of quinoline derivatives with hydrogen peroxide is a robust and high-yielding method, suitable for industrial scale-up due to its continuous operation capability and high product purity.

- Catalytic hydrogenation routes require careful control of reaction conditions and efficient catalyst removal to avoid contamination and ensure product purity.

- Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

The preparation of 5-hydroxy-2-methylpyridine-3,4-dicarboxylic acid involves several synthetic strategies, each with distinct advantages and limitations. Catalytic hydrogenation, silane reduction of diester intermediates, and oxidation of quinoline derivatives represent the main approaches. Among these, the oxidation method offers the best combination of yield, purity, and scalability for industrial applications. Selection of the method depends on the available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions: NSC 382792 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have highlighted the potential of 5-hydroxy-2-methylpyridine-3,4-dicarboxylic acid derivatives as antimicrobial agents. For instance, derivatives were synthesized and evaluated for their efficacy against multidrug-resistant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The compounds exhibited structure-dependent antimicrobial activity, indicating their potential as scaffolds for developing new antibiotics to combat resistant strains .

2. Anticancer Properties

The compound has shown promise in anticancer research. A study demonstrated that certain derivatives could inhibit cancer cell proliferation in vitro. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making these derivatives candidates for further development in cancer therapeutics .

3. Protein Kinase Inhibition

this compound has been utilized as a ligand in platinum complexes that exhibit protein kinase inhibitory action at nanomolar concentrations. This property is particularly relevant in the design of targeted cancer therapies where kinase pathways are often dysregulated .

Materials Science Applications

1. Synthesis of Functional Materials

The compound serves as a precursor for synthesizing functional materials such as chiral ionic liquids. When reacted with L-menthol chloromethyl ether, it forms a chiral pyridinium ionic liquid that can be utilized in asymmetric synthesis and catalysis .

2. Corrosion Inhibition

Research has indicated that derivatives of this compound can act as effective corrosion inhibitors for metals. The efficacy of these compounds was evaluated through electrochemical methods, showing significant reduction in corrosion rates when applied to metal surfaces .

Biochemistry Applications

1. Iron Chelation

The compound's ability to chelate iron ions has been studied extensively. Enhanced iron chelation properties make it a candidate for therapeutic applications in conditions associated with iron overload, such as hemochromatosis .

2. Biocatalysis

Recent investigations into the use of whole cells from Burkholderia sp. have demonstrated their capability to oxyfunctionalize pyridine derivatives effectively. This biotransformation process can be harnessed for the production of various hydroxylated products from this compound .

Data Tables

| Application Area | Specific Use | Efficacy/Results |

|---|---|---|

| Antimicrobial | Against Staphylococcus aureus | Significant inhibition observed |

| Anticancer | Induction of apoptosis in cancer cells | Promising results in vitro |

| Protein Kinase Inhibition | Ligand in platinum complexes | Nanomolar inhibitory concentrations |

| Material Synthesis | Chiral ionic liquid formation | Useful in asymmetric synthesis |

| Corrosion Inhibition | Metal surface treatment | Up to 81.89% reduction in corrosion rates |

| Iron Chelation | Therapeutic applications | Enhanced chelation properties noted |

Case Studies

- Antimicrobial Study : A series of derivatives were synthesized and tested against a panel of multidrug-resistant bacteria using broth microdilution techniques. The study revealed that specific modifications to the core structure significantly enhanced antimicrobial activity .

- Cancer Therapeutics Development : A focused investigation on the anticancer properties of this compound derivatives demonstrated their ability to induce apoptosis through specific pathways, suggesting a mechanism worth exploring further for drug development .

- Biocatalytic Oxyfunctionalization : The application of Burkholderia sp. MAK1 cells for the biotransformation of pyridine derivatives into hydroxylated products was documented, showcasing an innovative method for producing valuable chemical intermediates from this compound .

Mechanism of Action

The mechanism of action of NSC 382792 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: NSC 382792 may inhibit the activity of specific enzymes, thereby affecting biochemical pathways and cellular processes.

Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering signaling cascades that lead to various cellular responses.

DNA Interaction: NSC 382792 may interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Table 2: Hazard Profiles

Key Findings and Implications

- Positional Isomerism : The placement of methyl and hydroxyl groups significantly impacts physicochemical properties. For example, 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid and the target compound differ in methyl position, altering steric and electronic effects.

- Functional Group Effects : Methoxymethyl and ester groups reduce polarity compared to free carboxylic acids, influencing solubility and reactivity .

- Safety Considerations : Substituents like methoxymethyl introduce toxicity risks, necessitating stringent handling protocols .

Biological Activity

5-Hydroxy-2-methylpyridine-3,4-dicarboxylic acid, also known as 3-hydroxy-6-methylpyridine-4,5-dicarboxylate, is a compound of significant interest in biochemical research due to its involvement in various metabolic pathways and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview supported by data tables and research findings.

- IUPAC Name : this compound

- Molecular Formula : C8H7NO5

- Molecular Weight : 197.14 g/mol

- CAS Number : 89942-78-9

The compound features a pyridine ring substituted with hydroxyl and carboxylic acid groups, which contribute to its reactivity and biological interactions.

Metabolic Role

This compound is primarily recognized as an intermediate in the metabolism of vitamin B6. It plays a crucial role in the synthesis of succinate semialdehyde, which is further metabolized in butanoate metabolism pathways. This connection underscores its importance in human metabolism and potential implications for nutritional biochemistry .

Enzyme Interactions

Research indicates that this compound may exert biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions and metabolic rates .

- Receptor Binding : It may interact with cell surface receptors, triggering intracellular signaling cascades that influence various physiological processes .

- Chelation Properties : Studies have highlighted its ability to chelate iron ions, which can be beneficial in reducing oxidative stress and modulating cellular responses .

Study on Pyridine Derivatives

A study involving Burkholderia sp. MAK1 demonstrated the bioconversion capabilities of various pyridine derivatives into their hydroxylated forms, including 5-hydroxy derivatives. The research indicated that the strain could effectively convert substrates under specific conditions (e.g., temperature) to produce significant amounts of desired products within hours .

Iron Chelation Studies

Another significant area of research focuses on the iron-chelating properties of hydroxypyridinones related to this compound. These compounds were synthesized and tested for their ability to bind Fe³⁺ ions effectively. The results showed enhanced chelation compared to other known chelators, suggesting potential applications in treating iron overload conditions .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-hydroxy-2-methylpyridine-3,4-dicarboxylic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves condensation reactions using polyphosphoric acid (PPA) or reflux under nitrogen with catalysts like ortho-phosphoric acid (PA). For example, analogous dicarboxylic acids are synthesized via reflux with benzene-1,3-dicarboxylic acid derivatives . Optimization includes controlling temperature (140–145°C melting range observed in similar compounds) and using inert atmospheres to prevent oxidation .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

Q. What purification techniques are effective for isolating this compound?

- Methodology : Recrystallization from ethanol/water mixtures or gradient column chromatography (silica gel, eluent: chloroform/methanol) are standard. Purity >98% can be achieved using preparative HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) in the mobile phase .

- Safety Note : Use fume hoods and personal protective equipment (PPE) due to respiratory hazards .

Q. Which spectroscopic methods are critical for structural characterization?

- Techniques :

- NMR : ¹H and ¹³C NMR to confirm hydroxyl, methyl, and carboxylic proton environments (e.g., δ 8.2–8.5 ppm for pyridine protons) .

- IR : Peaks at ~2500–3500 cm⁻¹ (carboxylic O-H) and 1680–1720 cm⁻¹ (C=O stretching) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification (theoretical m/z: 197.0324) .

Q. How should this compound be stored to ensure long-term stability?

- Guidelines : Store in airtight containers at 2–8°C in a dry environment. Avoid exposure to light and moisture, which may degrade the carboxylic acid groups .

Advanced Research Questions

Q. What is the compound’s stability under alkaline conditions, and how does this affect its use in catalytic systems?

- Methodology : Test stability by incubating the compound in NaOH (0.1–1 M) at 25–60°C. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for pyridine derivatives). Similar dicarboxylic acids show hydrolysis of ester groups under alkaline conditions, limiting catalytic recyclability .

- Mitigation : Use buffered solutions (pH 6–7) or encapsulate in metal-organic frameworks (MOFs) to enhance stability .

Q. How does this compound interact with endogenous metabolic pathways?

- Approach : Isotopic labeling (e.g., ¹³C or ²H) tracks incorporation into metabolic intermediates. In mice, related dicarboxylic acids reduce serum cholesterol by 41%, suggesting potential lipid metabolism modulation .

- Analytical Tools : LC-MS/MS for quantifying urinary metabolites in dicarboxylic aciduria models .

Q. How can contradictory data on biological activity be resolved across studies?

- Strategy :

- Meta-analysis : Compare studies using standardized assays (e.g., IC50 values in enzyme inhibition).

- Dose-Response Curves : Validate activity across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .

- Structural Analogues : Test derivatives to isolate functional groups responsible for activity .

Q. What computational models predict the compound’s reactivity in aqueous environments?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.